molecular formula C8H10O5 B2737900 5-(Dimethoxymethyl)furan-2-carboxylic acid CAS No. 685903-85-9

5-(Dimethoxymethyl)furan-2-carboxylic acid

Cat. No. B2737900
CAS RN: 685903-85-9
M. Wt: 186.163
InChI Key: RFTSFOBTGFIXPV-UHFFFAOYSA-N
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Description

“5-(Dimethoxymethyl)furan-2-carboxylic acid” is a structural analog of diacids . It is a furan platform chemical, which are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .


Synthesis Analysis

The synthesis of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. One method involves the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Other methods include the oxidation reactions of various 2,5-disubstituted furans utilizing a variety of inorganic oxidants . The synthesis of this compound can also be achieved by the oxidation-dehydration of fructose .


Molecular Structure Analysis

The molecular structure of “5-(Dimethoxymethyl)furan-2-carboxylic acid” is similar to that of 2,5-Furandicarboxylic acid (FDCA), which consists of two carboxylic acid groups attached to a central furan ring .


Chemical Reactions Analysis

The chemical reactions involving “5-(Dimethoxymethyl)furan-2-carboxylic acid” are complex and involve several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid under mild aqueous conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Dimethoxymethyl)furan-2-carboxylic acid” are similar to those of 2,5-Furandicarboxylic acid (FDCA). FDCA is a white solid with a density of 1.604 g/cm³. It has a melting point of 342 °C and a boiling point of 420 °C. It is soluble in DMSO .

Scientific Research Applications

Biorefinery Feedstock

DMFCA is a furan-based platform chemical (FPC) that can be directly derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF) . As a biorefinery feedstock, DMFCA serves as a renewable alternative to traditional petrochemicals. Its unique structure allows for various downstream applications.

Biomedical Applications

Drug Design: Researchers have explored DMFCA derivatives for drug development. By modifying the furan ring and carboxylic acid group, novel compounds with potential antibacterial, antiviral, or anticancer properties can be synthesized . These derivatives may act as enzyme inhibitors or modulate cellular pathways.

Catalysis and Green Chemistry

Oxidative Esterification: DMFCA derivatives can serve as catalysts or ligands in various reactions. For instance, transition metal oxide-modified Au/TiO2 catalysts have been used for the oxidative esterification of HMF to produce FDCA . These green chemistry approaches minimize environmental impact.

Chiral Synthesis

Enantioselective Reactions: Researchers have explored chiral furans derived from DMFCA for enantioselective synthesis. These compounds can be used as chiral auxiliaries or ligands in asymmetric transformations.

For more in-depth information, you can refer to the original research articles . If you have any specific questions or need further details, feel free to ask!

Mechanism of Action

The mechanism of action of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid involves the N-modification of FeOx, which adjusts the electronic cloud distribution of FeOx, increasing surface lattice oxygen ratio and oxygen mobility .

Future Directions

The future directions for “5-(Dimethoxymethyl)furan-2-carboxylic acid” involve its potential use as a renewable resource in the chemical industry. It is part of the furan platform chemicals, which are seen as an important part of the switch from traditional resources such as crude oil to biomass . The oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid is seen as a promising area for future research .

properties

IUPAC Name

5-(dimethoxymethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-11-8(12-2)6-4-3-5(13-6)7(9)10/h3-4,8H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTSFOBTGFIXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(O1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethoxymethyl)furan-2-carboxylic acid

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